p-Benzoquinone, 2,5-dichloro-3,6-diphenyl-

Description

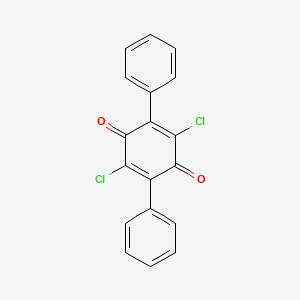

p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- (CAS 17123-20-5), is a substituted quinone derivative characterized by a para-benzoquinone core modified with two chlorine atoms at positions 2 and 5 and two phenyl groups at positions 3 and 4. This compound belongs to the broader class of quinones, which are redox-active molecules pivotal in biological electron transfer and industrial applications .

Properties

IUPAC Name |

2,5-dichloro-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2O2/c19-15-13(11-7-3-1-4-8-11)17(21)16(20)14(18(15)22)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUJYRJLDUZIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Cl)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296788 | |

| Record name | p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24909-17-9 | |

| Record name | NSC111557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- typically involves the chlorination of benzoquinone derivatives followed by the introduction of phenyl groups. One common method includes the reaction of 2,5-dichlorobenzoquinone with phenyl magnesium bromide under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of chlorinating agents and phenylating reagents in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: This compound can be reduced to its corresponding hydroquinone form using reducing agents like sodium borohydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of substituted benzoquinone derivatives.

Scientific Research Applications

Chemistry: p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is used as an oxidizing agent in organic synthesis. It is also employed in the study of electron transfer reactions and redox chemistry.

Biology: In biological research, this compound is used to study the effects of quinones on cellular processes and oxidative stress.

Industry: In the industrial sector, p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is used in the synthesis of dyes, polymers, and other chemical intermediates.

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. Its molecular targets include enzymes and proteins involved in redox reactions, and it can modulate pathways related to oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Structural Features

*Calculated based on molecular formula C₁₈H₁₂Cl₂O₂.

- Conversely, the electron-donating phenyl groups may stabilize radical intermediates, altering its reactivity in redox reactions .

Pharmacological Activity

Quinones are renowned for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The dichloro and diphenyl groups in the target compound may enhance lipophilicity, improving membrane permeability and bioavailability compared to hydroxylated derivatives like 2,5-dichloro-3,6-dihydroxy-p-benzoquinone. However, chlorination can also increase toxicity, as seen in chlorinated biphenyls and dioxins formed during oxidation processes .

Table 2: Pharmacological Comparison

Research Findings and Challenges

- Stability: Chlorinated quinones are prone to hydrolysis under basic conditions, necessitating careful storage. The phenyl groups may mitigate this by sterically protecting the quinone core .

- Environmental Impact : Chlorinated aromatic by-products, such as dichlorodibenzodioxins, highlight the need for controlled synthesis and disposal to prevent ecosystem toxicity .

Biological Activity

p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is a compound of significant interest in the field of medicinal chemistry due to its unique structure and biological properties. This compound belongs to the class of quinones, which are known for their diverse biological activities, including antioxidant and cytotoxic effects. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- is , with a molecular weight of 343.18 g/mol. The presence of chlorine substituents at positions 2 and 5 on the benzoquinone structure significantly alters its reactivity and biological interactions.

Antioxidant Activity

Quinones can act as antioxidants by participating in redox reactions. p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- has been shown to exhibit antioxidant properties, which may be attributed to its ability to donate electrons and neutralize free radicals. This activity is vital for protecting cells from oxidative stress-related damage.

Cytotoxic Effects

Research indicates that p-Benzoquinone derivatives can exhibit cytotoxic effects against various cancer cell lines. These effects are often linked to the compound's ability to induce apoptosis and inhibit cell proliferation. For instance, studies have demonstrated that similar quinone compounds can lead to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death pathways.

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study investigated the cytotoxic effects of p-Benzoquinone derivatives on breast cancer cell lines (MDA-MB-231). The results showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics.

- Antioxidant Mechanism : Another research focused on the antioxidant mechanisms of p-Benzoquinone derivatives, demonstrating their ability to scavenge free radicals effectively. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity, revealing a strong correlation between the structure of the quinone and its activity.

Comparative Analysis

The biological activity of p-Benzoquinone, 2,5-dichloro-3,6-diphenyl- can be compared with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| p-Benzoquinone | Quinone | Base structure for many derivatives |

| 2,5-Dichloro-3,6-diphenyl-p-benzoquinone | Chlorinated Quinone | Chlorine substituents enhance reactivity |

| 2-Methyl-3,6-diphenyl-p-benzoquinone | Methylated Quinone | Methyl group influences solubility and reactivity |

| 2-Hydroxy-3,6-diphenyl-p-benzoquinone | Hydroxylated Quinone | Hydroxyl group enhances hydrogen bonding capabilities |

| 2,5-Dibromo-3-methyl-p-benzoquinone | Brominated | Additional methyl group affects physical properties |

Toxicological Profile

The safety profile of p-Benzoquinone compounds has been assessed in various studies. For instance:

- Acute Toxicity : In animal models (e.g., rats), p-Benzoquinone exhibits an LD50 value indicating moderate toxicity.

- Chronic Exposure Studies : Long-term studies have shown that certain derivatives do not accumulate significantly in tissues and demonstrate a favorable safety margin when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.